Triethyl(octyl)phosphonium chloride
Description
Contextualization within Quaternary Phosphonium (B103445) Ionic Liquids
Quaternary phosphonium salts, such as triethyl(octyl)phosphonium chloride, form a significant class of ionic liquids (ILs)—salts with melting points below 100 °C. acs.org These compounds are characterized by a central phosphorus atom bonded to four organic substituents, resulting in a positively charged cation. This structure distinguishes them from the more commonly studied ammonium-based ILs. rsc.orgrsc.org Research has often highlighted that tetraalkylphosphonium-based ILs can exhibit superior physicochemical properties compared to their nitrogen-based counterparts, including enhanced thermal stability. rsc.org The specific combination of three ethyl groups and one octyl group in this compound provides a unique balance of properties that influences its behavior and applications.
Significance of this compound in Contemporary Chemical Sciences
The significance of this compound stems from its versatile properties, making it a compound of interest in various chemical domains. It is recognized for its potential as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases. smolecule.com Its nature as an ionic liquid also makes it a candidate for applications in electrochemistry and extraction processes. smolecule.com The tunability of the chemical structure of phosphonium ILs, in general, allows for the design of materials with specific characteristics like high ionic conductivity and a wide electrochemical window. acs.org
Scope and Research Trajectories Pertaining to this compound Systems
Current and future research on this compound and related phosphonium ILs is directed towards several key areas. A major focus is on their application as electrolytes in energy storage devices like batteries and supercapacitors, owing to their electrochemical stability. acs.orgnih.govyoutube.com Investigations into their catalytic activity continue to be a prominent research avenue, particularly in the realm of green chemistry where reusable and efficient catalysts are highly sought after. acs.orgnih.gov Furthermore, their role in materials science, for example in polymer chemistry and the synthesis of nanoparticles, is an expanding field of study. The exploration of structure-property relationships in these systems remains a fundamental goal to enable the rational design of new phosphonium ILs with tailored functionalities. nih.gov
Structure
3D Structure of Parent
Properties
IUPAC Name |
triethyl(octyl)phosphanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32P.ClH/c1-5-9-10-11-12-13-14-15(6-2,7-3)8-4;/h5-14H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUIPXEWHDUIWHL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[P+](CC)(CC)CC.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32ClP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Triethyl Octyl Phosphonium Chloride
Quaternization Reaction Pathways for Phosphonium (B103445) Salt Formation
The most fundamental and widely utilized method for preparing phosphonium salts is through the quaternization of tertiary phosphines. unive.it This approach involves the reaction of a phosphine (B1218219) with an electrophile, leading to the formation of a tetraorganophosphonium cation. unive.itwikipedia.org
The synthesis of triethyl(octyl)phosphonium chloride is typically achieved via the alkylation of triethylphosphine (B1216732) with a suitable octyl halide, such as 1-chlorooctane (B87089) or 1-bromooctane. This reaction is a classic example of a nucleophilic substitution (SN2) process. libretexts.orgyoutube.com In a typical procedure, triethylphosphine and the octyl halide are combined, often in a solvent like toluene (B28343) or benzene, and heated to facilitate the reaction. youtube.com Upon cooling, the phosphonium salt, being ionic, often precipitates from the non-polar solvent and can be isolated through filtration. youtube.com The choice of halide can influence reaction rates, with reactivity generally following the order I > Br > Cl.
Table 1: Quaternization Reaction for this compound This interactive table summarizes the key components of the tertiary phosphine alkylation method.
| Reactant 1 | Reactant 2 | Reaction Type | Product |
|---|---|---|---|
| Triethylphosphine | 1-Chlorooctane | Nucleophilic Substitution (SN2) | This compound |
The formation of the phosphonium salt proceeds through an SN2 mechanism. libretexts.orgyoutube.com The phosphorus atom in triethylphosphine possesses a lone pair of electrons, rendering it nucleophilic. youtube.com This nucleophile attacks the electrophilic carbon atom of the octyl halide, which bears a partial positive charge due to the electronegativity of the attached halogen. The reaction involves a backside attack on the carbon-halogen bond, leading to a transition state where the phosphorus-carbon bond is forming simultaneously as the carbon-halogen bond is breaking. libretexts.org This concerted step results in the formation of the triethyl(octyl)phosphonium cation and the displacement of the halide anion. libretexts.orgyoutube.com The efficiency of this reaction is dependent on several factors, including the nucleophilicity of the phosphine, the nature of the leaving group (the halide), and the steric hindrance around the reacting centers.
Direct Ionic Liquid Formation Approaches for this compound
While quaternization with alkyl halides is straightforward, the resulting phosphonium halides may contain residual chloride or bromide ions, which can be detrimental in certain applications, such as catalysis. researchgate.net To address this, halide-free routes have been developed for the direct synthesis of phosphonium-based ionic liquids. These methods involve the quaternization of tertiary phosphines with alternative alkylating agents like dialkyl sulfates or trialkyl phosphates. researchgate.netscribd.com
Innovations in Solvent-Free Synthetic Techniques
To enhance the environmental and economic viability of phosphonium salt production, significant emphasis has been placed on solvent-free synthesis. researchgate.net These techniques are particularly relevant for industrial-scale manufacturing. The quaternization reaction to form this compound can be conducted without a solvent by directly heating a mixture of triethylphosphine and 1-chlorooctane. researchgate.net
A representative industrial process for a similar compound, trihexyl(tetradecyl)phosphonium chloride, involves adding trihexylphosphine (B1293673) to one equivalent of 1-chlorotetradecane (B127486) at 140°C and stirring the mixture for several hours under an inert atmosphere. researchgate.net After the reaction reaches completion, any volatile components, such as unreacted starting materials or potential alkene byproducts, are removed by vacuum stripping. researchgate.net This solventless approach results in a high-purity product (e.g., 98% yield for the trihexyl(tetradecyl)phosphonium analogue) and minimizes waste, making it a highly efficient and "green" manufacturing method. researchgate.net
Scalable Production Processes and Considerations
Scaling up the production of this compound from the laboratory to an industrial level requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. researchgate.netrsc.org
Key considerations for scalable production include:
Reaction Conditions: The use of solvent-free conditions is highly preferred to reduce costs associated with solvent purchase, handling, and disposal. researchgate.net The reaction is typically performed at elevated temperatures to ensure a reasonable reaction rate, especially when using less reactive chloroalkanes. researchgate.net
Heat Management: The quaternization reaction is exothermic. In large-scale reactors, effective heat management is critical to prevent thermal runaways and ensure consistent product quality.
Purification: On a large scale, purification methods must be robust and efficient. Vacuum stripping is a common technique to remove volatile impurities from the final product, which is often a liquid at room temperature. researchgate.net
Raw Material Sourcing: The cost and availability of raw materials are paramount. Chloroalkanes are generally more economical than bromo- or iodoalkanes, making them the preferred choice for industrial production despite their lower reactivity. researchgate.net
Process Safety: Tertiary phosphines can be pyrophoric and toxic. Industrial processes must incorporate stringent safety protocols for handling these materials, including the use of inert atmospheres (e.g., nitrogen) to prevent oxidation. nih.gov
Table 2: Comparison of Synthetic Approaches This interactive table compares key features of different synthetic strategies for phosphonium salts.
| Synthetic Route | Key Reagents | Primary Advantage | Primary Disadvantage |
|---|---|---|---|
| Tertiary Phosphine Alkylation | Triethylphosphine, 1-Chlorooctane | High-yielding and straightforward reaction. youtube.com | Product contains halide ions, which may require removal. researchgate.net |
| Direct (Halide-Free) Formation | Triethylphosphine, Dioctyl Sulfate | Avoids halide contamination in the final product. researchgate.net | Reagents may be more expensive; yields a different anion. |
| Solvent-Free Synthesis | Neat Triethylphosphine and 1-Chlorooctane | Environmentally friendly, reduces cost, simplifies purification. researchgate.net | Requires precise temperature control for exothermic reaction. |
Advanced Spectroscopic and Structural Characterization of Triethyl Octyl Phosphonium Chloride Systems
Spectroscopic Techniques for Molecular and Electronic Structure Elucidation
Advanced spectroscopic methods provide unparalleled insight into the intricate molecular and electronic environments of triethyl(octyl)phosphonium chloride. These techniques are fundamental to characterizing the cation's structure, the nature of the interaction between the cation and the chloride anion, and the conformational dynamics of the alkyl chains.
NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei within a molecule. For this compound, ¹H, ¹³C, and ³¹P NMR are the primary techniques used to obtain a complete structural assignment. While solution-state NMR provides information about the molecule's structure and dynamics in a given solvent, solid-state NMR can reveal details about the packing and intermolecular interactions in the crystalline or amorphous solid state.
Despite extensive searches of scientific literature and spectral databases, detailed, publicly available experimental NMR data specifically for this compound could not be located. Therefore, the following sections will describe the principles of each NMR technique and the type of information they would yield for this specific compound, based on established knowledge of NMR analysis of similar quaternary phosphonium (B103445) salts.
¹H NMR spectroscopy provides information on the number of different types of protons and their local chemical environments. For the triethyl(octyl)phosphonium cation, distinct signals would be expected for the protons on the ethyl and octyl chains.
Ethyl Groups: The protons of the three ethyl groups attached to the phosphorus atom would give rise to two sets of signals: a multiplet for the methylene (B1212753) protons (-CH₂-) directly bonded to the phosphorus, and a triplet for the terminal methyl protons (-CH₃). The methylene protons are expected to appear at a lower field (higher ppm value) due to the deshielding effect of the positively charged phosphorus atom.
Octyl Group: The octyl chain would produce a series of signals. The methylene protons alpha to the phosphorus atom (-P-CH₂-) would be the most deshielded of the octyl chain protons. The subsequent methylene groups along the chain would have overlapping signals in the aliphatic region, and the terminal methyl group would appear as a triplet at the highest field (lowest ppm value).
Hypothetical ¹H NMR Data Table for this compound (Note: This table is illustrative and not based on experimental data, which was not available.)
| Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity (Predicted) |
|---|---|---|
| P-CH₂-CH₂- (Octyl) | ~ 2.2 - 2.4 | m |
| P-CH₂-CH₃ (Ethyl) | ~ 2.1 - 2.3 | m |
| -(CH₂)₆- (Octyl) | ~ 1.2 - 1.6 | m |
| P-CH₂-CH₃ (Ethyl) | ~ 1.0 - 1.2 | t |
¹³C NMR spectroscopy is used to determine the structure of the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal.
Ethyl Groups: Two signals would be expected for the ethyl groups: one for the methylene carbon (-CH₂-) and one for the methyl carbon (-CH₃). The methylene carbon, being closer to the phosphorus atom, would show a larger chemical shift.
Octyl Group: The eight carbon atoms of the octyl chain would, in principle, give rise to eight distinct signals. However, some of the central methylene carbons may have very similar chemical environments and could overlap. The carbon alpha to the phosphorus atom would be the most deshielded.
Hypothetical ¹³C NMR Data Table for this compound (Note: This table is illustrative and not based on experimental data, which was not available.)
| Assignment | Chemical Shift (δ) ppm (Predicted) |
|---|---|
| P-C¹H₂- (Octyl) | ~ 23 - 25 |
| P-C¹H₂- (Ethyl) | ~ 18 - 20 |
| P-C¹H₂-C²H₂- (Octyl) | ~ 30 - 32 |
| Interior -(CH₂)₅- (Octyl) | ~ 22 - 31 |
| P-CH₂-C²H₃ (Ethyl) | ~ 8 - 10 |
| C⁷H₂-C⁸H₃ (Octyl) | ~ 22 - 24 |
³¹P NMR is a highly specific technique for characterizing the chemical environment of the phosphorus nucleus. For this compound, a single resonance in the ³¹P NMR spectrum would be expected, confirming the presence of a single phosphorus environment. The chemical shift of this signal is indicative of the quaternary phosphonium cation. For similar tetraalkylphosphonium salts, the ³¹P chemical shift is typically observed in the range of +30 to +35 ppm relative to an external standard of 85% H₃PO₄.
Hypothetical ³¹P NMR Data for this compound (Note: This table is illustrative and not based on experimental data, which was not available.)
| Nucleus | Chemical Shift (δ) ppm (Predicted) |
|---|
HSQC is a two-dimensional NMR technique that correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. An HSQC spectrum of this compound would show cross-peaks connecting the signals of each proton to the signal of the carbon atom it is bonded to. This is invaluable for unambiguously assigning the proton and carbon signals, especially for the complex overlapping resonances of the octyl chain. Each C-H bond would be represented by a correlation peak in the 2D spectrum.
The protons on the methylene groups adjacent to the phosphorus and the phosphorus atom itself (if a ¹H-¹³P HMBC is performed) or the carbons of the other alkyl groups.
The protons of the methyl groups and the adjacent methylene carbons.
Protons and carbons across the phosphorus center, providing definitive evidence of the connectivity of the ethyl and octyl groups to the phosphonium core.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular structure of this compound. These methods measure the vibrational frequencies of bonds within the molecule, providing a unique fingerprint that can be used for identification and structural analysis. The vibrational modes of the triethyl(octyl)phosphonium cation are influenced by the conformation of the alkyl chains, the symmetry of the phosphonium headgroup, and its interaction with the chloride anion.
In IR spectroscopy, the absorption of infrared radiation is measured as a function of frequency, corresponding to the vibrational transitions of molecular bonds with a changing dipole moment. For Raman spectroscopy, the inelastic scattering of monochromatic light is analyzed, providing information on vibrational modes that involve a change in the polarizability of the molecule. These two techniques are often complementary.
Key vibrational bands for this compound would be expected in specific regions of the spectrum. For instance, the C-H stretching vibrations of the ethyl and octyl chains typically appear in the 2800-3000 cm⁻¹ range. The P-C stretching vibrations are also characteristic, and in similar phosphonium bromide species, P⁺-C vibration peaks have been identified at approximately 1436 cm⁻¹ and 1107 cm⁻¹. researchgate.net The C-Cl stretching vibration, if observed, generally appears in the lower frequency range of 710–505 cm⁻¹. nih.gov
Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational spectra (IR and Raman) of the compound. nih.govnih.goviosrjournals.org By performing a normal coordinate analysis, a detailed assignment of the observed experimental bands to specific vibrational modes can be achieved, accounting for contributions from stretching, bending, and torsional motions within the molecule. nih.gov This combined experimental and theoretical approach can clarify ambiguities and provide a comprehensive understanding of the molecule's vibrational characteristics. nih.gov
Table 1: Expected Vibrational Band Regions for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopic Technique |
| C-H Stretching (Alkyl Chains) | 2800-3000 | IR, Raman |
| P⁺-C Stretching | ~1100-1450 | IR, Raman |
| CH₂ Bending (Scissoring) | ~1450-1470 | IR, Raman |
| C-C Stretching | ~800-1200 | IR, Raman |
| C-Cl Stretching | ~505-710 | IR, Raman |
Crystallographic and Nanoscale Structural Analysis
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination
Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, consisting of a series of spots of varying intensity, is collected as the crystal is rotated. researchgate.net
The analysis of the positions and intensities of these diffraction spots allows for the determination of the unit cell dimensions and the crystal's space group. mdpi.com Subsequent refinement of the structural model yields the exact coordinates of each atom within the unit cell. This provides a wealth of structural information, including:
Precise Bond Lengths: The distances between the phosphorus center and the carbon atoms of the ethyl and octyl groups, as well as all C-C and C-H bond lengths.
Bond Angles: The angles around the tetrahedral phosphorus atom (C-P-C) and within the alkyl chains.
Torsional Angles: The conformation of the flexible ethyl and octyl chains in the solid state.
Intermolecular Interactions: The packing of the triethyl(octyl)phosphonium cations and chloride anions in the crystal lattice, revealing details about ion pairing, hydrogen bonding (e.g., C-H···Cl⁻ interactions), and van der Waals forces. mdpi.com
Although a specific crystal structure for this compound is not available in the cited literature, SCXRD analysis on similar compounds reveals a tetrahedral geometry around the copper(I) center in a phosphine (B1218219) complex and a trigonal crystal structure in cesium bismuth bromide. researchgate.netmdpi.com For this compound, one would expect a tetrahedral arrangement around the phosphorus atom and an all-trans conformation for the octyl chain to be a low-energy state in the crystal.
Table 2: Hypothetical SCXRD Data Parameters for a Phosphonium Salt
| Parameter | Description | Example Value |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The group of symmetry operations for the crystal. | P2₁/c |
| a, b, c (Å) | The lengths of the unit cell axes. | 10.5, 18.2, 12.1 |
| α, β, γ (°) | The angles of the unit cell. | 90, 98.5, 90 |
| Z | The number of formula units per unit cell. | 4 |
| P-C Bond Length (Å) | Average distance between phosphorus and carbon. | 1.80 |
| C-P-C Angle (°) | Average angle around the phosphorus atom. | 109.5 |
Powder X-ray Diffraction (XRD) for Crystalline Phase and Morphology
Powder X-ray Diffraction (XRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. nist.gov Unlike SCXRD, which requires a single crystal, powder XRD can be performed on a finely ground (polycrystalline) sample. The technique provides information about the crystalline phases present, phase purity, and crystallite size. semanticscholar.org
A powder XRD pattern is a plot of scattered X-ray intensity versus the scattering angle (2θ). A crystalline sample will produce a series of sharp diffraction peaks at specific angles, which are characteristic of its crystal lattice structure. nist.gov An amorphous or non-crystalline sample will produce a broad, featureless halo instead of sharp peaks.
For this compound, powder XRD would be used to:
Confirm Crystallinity: The presence of sharp peaks would confirm that the solid material is crystalline.
Phase Identification: The positions and relative intensities of the peaks form a unique "fingerprint" that can be compared to databases (like the Powder Diffraction File) to identify the material.
Assess Purity: The presence of unexpected peaks would indicate the existence of crystalline impurities.
Study Polymorphism: Different crystalline forms (polymorphs) of the same compound will produce distinct powder XRD patterns. The technique can be used to identify and characterize these different forms.
In studies of related organoclays modified with phosphonium salts, XRD is used to determine changes in the interlayer spacing of the clay, confirming the intercalation of the organic cations. researchgate.net
Small-Angle X-ray Scattering (SAXS) for Nanoscale Structural Organization
Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating structural features on the nanoscale, typically in the range of 1 to 100 nm. researchwithrutgers.com It is particularly well-suited for studying the structure of disordered or partially ordered systems, such as ionic liquids, polymer solutions, and self-assembled surfactant systems. researchgate.netnih.gov The technique measures the elastic scattering of X-rays at very small angles from a sample.
For this compound, which has an amphiphilic nature (a polar phosphonium head and a nonpolar octyl tail), SAXS is ideal for studying its self-assembly behavior in solution or in the molten state. Studies on similar long-chain ionic liquids, such as trihexyltetradecylphosphonium chloride, have shown that these materials exhibit nanoscale segregation of their polar and nonpolar domains. researchgate.net This segregation gives rise to a characteristic feature in the SAXS profile known as a "prepeak" or "first sharp diffraction peak" at a low scattering vector (q). researchgate.net The position of this peak (q₀) is related to the characteristic distance (d) of the repeating structural motif (d ≈ 2π/q₀).
SAXS can provide quantitative information about:
Aggregate Formation: Detection of micelles, vesicles, or other aggregates in solution.
Aggregate Size and Shape: Analysis of the scattering curve can yield the radius of gyration (Rg) of scattering objects.
Lamellar Structures: In concentrated systems or in certain solvents, the formation of layered or lamellar phases can be identified by the presence of sharp, equally spaced Bragg peaks. researchgate.net
Interparticle Interactions: The shape of the scattering curve at very low q can provide information about repulsive or attractive interactions between aggregates.
A SAXS study on a surfactant gel system revealed a lamellar structure with a total bilayer thickness of 3.8 nm. researchgate.net
Table 3: Illustrative SAXS Data for a Self-Assembled Phosphonium Salt System
| Parameter | Description | Typical Value | Reference |
| Prepeak Position (q₀) | Scattering vector corresponding to nanoscale segregation. | 0.4 Å⁻¹ | researchgate.net |
| Correlation Length (d) | Characteristic distance of polar-nonpolar alternation (d ≈ 2π/q₀). | 15.7 Å | researchgate.net |
| Radius of Gyration (Rg) | A measure of the size of aggregates (e.g., micelles). | 20-50 Å | nih.gov |
| Bilayer Thickness | Thickness of a self-assembled lamellar bilayer. | 3.8 nm | researchgate.net |
Small-Angle Neutron Scattering (SANS) for Bulk Structure and Dynamics
Small-Angle Neutron Scattering (SANS) is a technique analogous to SAXS but uses a beam of neutrons instead of X-rays. wikipedia.org It provides structural information on a similar length scale (1-100 nm) and is used to study many of the same systems. ornl.gov The key advantage of SANS lies in the different scattering mechanism. Neutrons scatter from atomic nuclei, and the scattering power (scattering length) varies non-systematically across the periodic table and, crucially, between isotopes of the same element. wikipedia.org
The most powerful application of SANS in the study of this compound systems involves contrast variation . The significant difference in scattering length between hydrogen (¹H) and its isotope deuterium (²H) allows different parts of a molecular assembly to be "highlighted" or "masked."
Applications for this system include:
Core-Shell Micelle Structure: By using a deuterated solvent (e.g., D₂O), the scattering from the solvent can be matched to that of the alkyl tails, making only the phosphonium headgroups visible, or vice-versa. This allows for the precise determination of the core and shell dimensions of any micelles that form.
Conformation of Alkyl Chains: Selectively deuterating the octyl chain or the ethyl groups on the phosphonium head allows for the direct measurement of their conformation and arrangement within an aggregate.
Interpenetration in Bilayers: In lamellar phases, SANS with contrast variation can determine the degree of interdigitation of the alkyl chains from opposing layers.
Dynamics: Inelastic neutron scattering techniques can probe the dynamics of the alkyl chains and the diffusion of the entire aggregate.
SANS instruments cover a q-range that allows for the probing of correlations over length scales from tens to hundreds of angstroms. indiana.edu The technique has been successfully used to study the relaxation of star polymers and the temperature-induced changes in the size and shape of micelles. indiana.eduaps.org
Table 4: Neutron Scattering Lengths of Relevant Nuclei
| Nucleus | Scattering Length (10⁻¹² cm) |
| Hydrogen (¹H) | -0.374 |
| Deuterium (²H) | 0.667 |
| Carbon (¹²C) | 0.665 |
| Phosphorus (³¹P) | 0.517 |
| Chlorine (³⁵Cl) | 0.958 |
Wide-Angle X-ray Scattering (WAXS) for Local Structural Correlations
Wide-Angle X-ray Scattering (WAXS) is a powerful analytical technique utilized to probe the short-range order and local structural arrangements in liquid and amorphous materials, including ionic liquids. strem.com By analyzing the diffraction pattern of X-rays scattered at wide angles, typically greater than 5 degrees 2θ, WAXS provides information on the correlations between atoms and molecules on a length scale of angstroms to a few nanometers. nih.govresearchgate.net This corresponds to the distances between neighboring ions and the conformational arrangements of the cation's alkyl chains.
In the context of this compound, a WAXS experiment would involve irradiating a sample of the ionic liquid with a monochromatic X-ray beam and measuring the intensity of the scattered X-rays as a function of the scattering angle. The resulting diffraction pattern, often presented as intensity versus the scattering vector, q, would exhibit broad peaks or halos characteristic of a liquid's short-range order. The positions of these peaks can be related to characteristic distances in the liquid via Bragg's law.
Based on studies of other phosphonium-based ionic liquids with chloride anions, several key structural features would be anticipated in the WAXS profile of this compound. Research on compounds such as trihexyltetradecylphosphonium chloride has revealed the presence of strong interactions between the positively charged phosphorus center of the cation and the chloride anion. nih.govunipa.it This is expected to give rise to a prominent peak in the WAXS pattern corresponding to the P-Cl distance, likely in the range of 3.5 to 5.0 Å. nih.govunipa.it
Furthermore, the aggregation of the nonpolar alkyl chains of the phosphonium cations leads to the formation of nanoscale domains. This segregation of polar (the phosphonium head and chloride anion) and nonpolar (the ethyl and octyl chains) regions results in a pre-peak or a low-q feature in the WAXS pattern. This peak corresponds to the correlation distance between these segregated domains. The presence and position of this peak are influenced by the length of the alkyl chains on the cation.
While specific experimental data for this compound is not available, a hypothetical WAXS analysis would likely reveal peaks corresponding to these fundamental local structural correlations.
Table 1: Expected WAXS Peaks and Corresponding Structural Correlations for a Phosphonium Ionic Liquid with a Chloride Anion (Hypothetical Data)
| Scattering Vector (q) Range (Å⁻¹) | Corresponding d-spacing (Å) | Structural Assignment |
| ~0.5 - 1.0 | ~6 - 12 | Correlation distance between nonpolar alkyl chain domains (nanoscale segregation) |
| ~1.2 - 1.8 | ~3.5 - 5.2 | Adjacency correlation, primarily related to the distance between the phosphonium cation and the chloride anion (P-Cl) |
| > 2.0 | < 3.1 | Intramolecular correlations within the cation and anion |
This table is illustrative and based on findings for structurally similar phosphonium ionic liquids. Specific values for this compound would require experimental determination.
Computational and Theoretical Investigations of Triethyl Octyl Phosphonium Chloride Architectures
Quantum Mechanical Computations for Electronic Structure and Reactivity
Quantum mechanical computations are essential for elucidating the electronic structure and intrinsic reactivity of triethyl(octyl)phosphonium chloride. These methods offer a detailed view of the molecule's geometry, energy, and spectroscopic properties.
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. For phosphonium-based ionic liquids, DFT calculations are employed to determine the most stable geometric arrangements of the cation and anion and to explore the potential energy landscapes of their interactions.
The energy landscape of the ion pair is complex, with multiple local minima corresponding to different stable or metastable configurations. These configurations are determined by the relative positions and orientations of the cation and anion. The chloride anion can be located at various positions around the phosphonium (B103445) cation, leading to different interaction energies. DFT helps in identifying the global minimum energy structure, which represents the most stable ion pair configuration.
Table 1: Illustrative DFT-Calculated Properties for a Phosphonium-Based Ionic Liquid
| Property | Description | Illustrative Value |
| Optimized Geometry | The lowest energy conformation of the ion pair. | - |
| Interaction Energy | The strength of the electrostatic and van der Waals forces between the cation and anion. | -350 to -450 kJ/mol |
| Charge Distribution | The partial charges on each atom, indicating the polarity of the molecule. | P: ~+0.5e, Cl: ~-0.8e |
| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity and stability. | 4.0 - 5.0 eV |
Note: The values presented are illustrative and can vary depending on the specific computational methods and basis sets used.
The Gauge-Including Projector-Augmented Wave (GIPAW) method is a DFT-based approach specifically designed for the accurate calculation of NMR and other spectroscopic parameters in solid-state systems. gipaw.net For this compound, GIPAW DFT can provide valuable insights into its structure and bonding through the prediction of solid-state NMR chemical shifts.
Experimental solid-state NMR spectroscopy is a powerful technique for characterizing the local environment of atoms in crystalline and amorphous materials. GIPAW calculations complement these experiments by providing a theoretical framework for interpreting the observed chemical shifts. For instance, in a study of an analogous phosphonium bromide compound, GIPAW DFT calculations demonstrated a strong correlation between the bromine chemical shift tensor and the shortest Br-P distance in the crystal structure. acs.org This finding suggests that similar relationships can be established for this compound, allowing for a detailed analysis of the cation-anion interactions in the solid state.
Table 2: Predicted Spectroscopic Parameters from GIPAW DFT
| Parameter | Description | Predicted Information |
| ³¹P Chemical Shift | The resonance frequency of the phosphorus nucleus, sensitive to its chemical environment. | Provides information on the coordination and bonding of the phosphorus center. |
| ¹³C Chemical Shifts | The resonance frequencies of the carbon nuclei in the ethyl and octyl chains. | Helps in assigning the different carbon environments and understanding conformational effects. |
| ³⁵Cl Nuclear Quadrupole Resonance (NQR) Frequency | A measure of the interaction between the nuclear quadrupole moment of the chlorine atom and the electric field gradient at its nucleus. | Highly sensitive to the local symmetry and the nature of the cation-anion interaction. |
Vibrational frequency analysis, typically performed using DFT or other quantum chemical methods, is used to identify the stable conformations of a molecule and to calculate their characteristic vibrational modes. For this compound, this analysis can help in understanding the flexibility of the alkyl chains and the nature of the cation-anion vibrations.
The calculated vibrational frequencies correspond to the various stretching, bending, and torsional motions within the molecule. By analyzing these frequencies, it is possible to confirm that an optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies). Furthermore, the relative energies of different conformers, along with their vibrational spectra, can be used to predict the most stable conformations at a given temperature. A study on phosphorus trichloride (B1173362) (PCl₃) demonstrated the use of a vibrational Hamiltonian to accurately predict stretching vibrational frequencies, a method that can be extended to more complex phosphonium compounds. karazin.ua
Molecular Simulation Methodologies for Condensed Phase Behavior
While quantum mechanical methods are excellent for studying individual molecules or small clusters, molecular simulations are necessary to understand the behavior of this compound in the condensed phase (i.e., as a liquid).
Classical Molecular Dynamics (MD) simulations are a powerful computational technique for studying the time-dependent behavior of a system of atoms and molecules. nsf.gov In MD simulations, the interactions between particles are described by a force field, which is a set of empirical potential energy functions. These simulations provide a detailed picture of the structure, dynamics, and transport properties of ionic liquids like this compound. researchgate.nettandfonline.com
MD simulations can be used to calculate a variety of important properties, including:
Density: The simulated density can be compared with experimental data to validate the accuracy of the force field. tandfonline.comucl.ac.uk
Viscosity: A key property for many applications, viscosity can be calculated from the simulations to understand how it is affected by temperature and the structure of the ions. tandfonline.com
Self-diffusivity: The diffusion coefficients of the cation and anion provide insight into their mobility within the liquid. ucl.ac.uk
Ionic Conductivity: This property is crucial for electrochemical applications and can be estimated from the self-diffusion coefficients. nsf.gov
Studies on similar phosphonium ionic liquids have shown that the length of the alkyl chains on the cation has a significant effect on the transport properties of the ionic liquid. ucl.ac.uk Longer alkyl chains tend to increase the viscosity and decrease the ionic conductivity.
Table 3: Typical Transport Properties of Phosphonium ILs from MD Simulations
| Property | Description | Typical Range of Values |
| Density | Mass per unit volume at a given temperature. | 0.9 - 1.1 g/cm³ |
| Viscosity | Resistance to flow. | 100 - 1000 mPa·s at 298 K |
| Self-Diffusion Coefficient | The rate at which ions move through the liquid. | 10⁻¹¹ - 10⁻¹⁰ m²/s |
| Ionic Conductivity | The ability of the liquid to conduct an electric current. | 0.1 - 1.0 mS/cm |
Reactive Monte Carlo (RxMC) is a simulation technique that allows for the study of chemical reactions and phase equilibria in a single simulation. princeton.edu This method is particularly useful for investigating the absorption of gases, such as carbon dioxide (CO₂), into ionic liquids.
A study on the absorption of CO₂ into triethyl(octyl)phosphonium 2-cyanopyrrolide, a close analog of this compound, demonstrated the power of RxMC simulations. osti.gov In this study, the RxMC simulations were able to accurately model the reactive absorption of CO₂ by the ionic liquid, including the formation of a new chemical bond between the CO₂ molecule and the anion. The simulations provided detailed information about the chemical equilibrium of the reaction and the absorption isotherm, which describes the amount of gas absorbed by the liquid at different pressures. osti.gov
The heats of absorption and reaction obtained from these simulations were found to be in good agreement with experimental measurements. osti.gov This demonstrates the potential of RxMC simulations to predict the performance of ionic liquids for applications such as carbon capture.
Development and Validation of Atomistic Force Fields
The accurate simulation of this compound at the molecular level hinges on the availability of robust atomistic force fields. These force fields are collections of parameters and mathematical functions that describe the potential energy of the system as a function of its atomic coordinates. The development of a force field for an ionic liquid like this compound is a meticulous process that bridges quantum mechanics and classical physics.
The process typically begins with quantum mechanical (QM) calculations, often using density functional theory (DFT), on isolated ion pairs or small clusters. These high-level calculations provide crucial data on the fundamental interactions, such as bond lengths, angles, dihedral potentials, and, most importantly, the distribution of partial charges on the atoms. The goal is to create a classical model that can reproduce these quantum-level details with high fidelity.
Force field parameters are then refined to match these QM results and experimental data. This often involves an automated refinement method where parameters for nonbonded interactions (van der Waals and Coulombic) and bonded interactions (bond stretching, angle bending, torsions) are systematically adjusted. For ionic liquids, accurately representing the electrostatic interactions is paramount. A common approach involves scaling the ionic charges to values less than ±1.0 (e.g., ±0.82) as an effective way to account for polarization effects in a non-polarizable force field model.
Validation is the final and most critical step. The newly developed force field is tested by running large-scale molecular dynamics (MD) simulations and comparing the calculated macroscopic properties against experimental measurements. Key validation metrics include density, viscosity, diffusion coefficients, and thermodynamic properties over a range of temperatures. The force field's ability to reproduce experimental data validates its use for predicting the behavior of the material in various conditions. For instance, the INTERFACE force field (IFF) has demonstrated high accuracy, with average deviations of 0.2% in lattice parameters and 6% in bulk moduli relative to experiments for various materials, showcasing the potential for precision in well-parameterized models.
Table 1: Key Stages in Force Field Development for Phosphonium Ionic Liquids
| Stage | Description | Computational/Experimental Methods | Key Outputs |
|---|---|---|---|
| Parameterization | Deriving initial parameters for bonded and nonbonded interactions. | Quantum Mechanics (DFT), Ab Initio Calculations | Partial charges, bond constants, equilibrium angles, torsional potentials. |
| Refinement | Optimizing parameters to fit QM and experimental data. | Automated refinement algorithms, Comparison with bulk properties. | Optimized force field parameter set. |
| Validation | Testing the force field's predictive power against known properties. | Molecular Dynamics (MD) simulations, Experimental measurements. | Density, viscosity, thermal expansion coefficients, diffusion coefficients. |
Mixed Quantum-Classical Approaches for Interfacial Phenomena
While classical force fields are powerful for simulating large systems over long timescales, they can have limitations, particularly when describing complex electronic effects at interfaces. Mixed quantum-classical (MQC) methods, also known as QM/MM (Quantum Mechanics/Molecular Mechanics) approaches, offer a more nuanced solution. These hybrid techniques treat a chemically significant region of the system with high-level quantum mechanics while the rest of the system is modeled using an efficient classical force field.
This approach is particularly valuable for studying interfacial phenomena involving this compound. For example, when this ionic liquid interacts with a surface or another solvent, the electronic structure of the ions at the immediate interface can be significantly perturbed. A pure classical model might fail to capture charge transfer or specific orbital interactions. By treating the first layer of ions and the surface with QM, a more accurate picture of the interfacial structure, bonding, and dynamics can be obtained.
A physics-based protocol has been introduced that combines classical force field studies on larger simulation boxes with both classical and first-principles studies on smaller, more focused boxes. This hybrid approach has been shown to produce significantly improved structural data, pinpointing specific deficiencies in classical force field models by understanding which short-range structural changes improve agreement with experimental results like X-ray scattering. MQC methods require careful consideration of the different time scales of quantum and classical processes to ensure that conservation conditions are met independently for each part of the simulation. The development of MQC methods provides a computationally inexpensive route to calculate properties in realistic electron-phonon coupled systems with encouraging accuracy.
Conformational Analysis and Intermolecular Interaction Energies
The macroscopic properties of this compound are a direct consequence of the intricate interplay of forces at the molecular level. The spatial arrangement of the ions (conformation) and the energies of their interactions define the liquid's structure, stability, and function. Computational studies are essential for dissecting these complex relationships.
Cation-Anion Interactions and Hydrogen Bonding Networks
The primary interaction in this compound is the electrostatic attraction between the positively charged phosphonium cation and the negatively charged chloride anion. However, the specific nature of this interaction is more complex than a simple coulombic attraction. Research shows that hydrogen bonding plays a critical and structure-directing role.
Specifically, hydrogen bonds form between the chloride anion and the acidic protons on the α-carbon atoms (the carbons directly attached to the phosphorus atom) of the triethyl groups. The strength and geometry of these cation-anion hydrogen bonds are crucial. Studies using techniques like Nuclear Magnetic Resonance (NMR), Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) spectroscopy, and Density Functional Theory (DFT) calculations have investigated these interactions in detail. They reveal that the proximity of the anion to these α-protons is a key factor, governed not just by the anion's basicity but also by steric hindrance around the phosphonium center.
Table 2: Dominant Intermolecular Interactions in this compound
| Interaction Type | Description | Key Features |
|---|---|---|
| Coulombic (Ionic) | Strong electrostatic attraction between the [P(C₂)₃(C₈)]⁺ cation and the Cl⁻ anion. | Primary force holding the ions together; non-directional. |
| Hydrogen Bonding | Directional interaction between the chloride anion (acceptor) and α-protons on the ethyl groups (donors). | Influences local structure and orientation of ions; contributes to overall stability. |
| Van der Waals | Weaker, non-specific attractions between the alkyl chains. | Significant for longer chains; contributes to cohesive energy and physical properties. |
Alkyl Chain Conformations and Their Energetic Implications
The triethyl(octyl)phosphonium cation possesses both short (ethyl) and long (octyl) alkyl chains, and their conformational flexibility has significant energetic consequences. The way these nonpolar chains arrange themselves within the polar, ionic environment is a key determinant of the material's mesoscopic structure and properties.
With an increase in the number of methylene (B1212753) groups in the alkyl chains, a gain of disorder in the crystal lattice can occur, which often leads to a decrease in the melting point. However, as chains become sufficiently long, hydrophobic and van der Waals interactions between them become more pronounced. This can lead to the self-assembly of the alkyl chains into nonpolar domains,
Advanced Applications of Triethyl Octyl Phosphonium Chloride in Chemical Processes
Catalytic Roles in Organic Synthesis and Transformations
Quaternary phosphonium (B103445) salts, such as Triethyl(octyl)phosphonium chloride, are known to function as phase-transfer catalysts (PTCs). rsc.orgcore.ac.ukrsc.orgbiomedres.usoperachem.com In this capacity, they facilitate the transfer of reactants between immiscible phases (e.g., an aqueous phase and an organic phase), thereby increasing reaction rates and yields. rsc.orgcore.ac.ukrsc.orgbiomedres.usoperachem.com The lipophilic nature of the octyl and ethyl groups in this compound allows it to be soluble in organic solvents, while the positively charged phosphorus center can pair with an anion and transport it into the organic phase.
As a homogeneous catalyst, this compound dissolves in the reaction medium, allowing for catalysis to occur in a single phase. This mode of catalysis offers the advantage of high catalyst activity and selectivity due to the accessibility of the catalytic sites. Phosphonium salts are particularly effective in reactions involving an anionic nucleophile and an organic substrate. The phosphonium cation can form a lipophilic ion pair with the anion, enhancing its nucleophilicity and solubility in the organic phase where the substrate resides.
The utility of this compound as a catalyst extends to several important classes of organic reactions.
Epoxidation, the formation of an epoxide from an alkene, is a crucial transformation in organic synthesis. Quaternary phosphonium salts have been investigated as co-catalysts in the epoxidation of unsaturated fatty acid methyl esters (FAMEs) using hydrogen peroxide as the oxidant in the presence of a primary catalyst like phosphotungstic heteropolyacid. mdpi.comresearchgate.netdntb.gov.uasemanticscholar.org In such systems, the phosphonium salt acts as a phase-transfer catalyst, facilitating the interaction between the aqueous hydrogen peroxide and the organic FAME substrate.
While direct studies on this compound are limited, research on analogous long-chain quaternary phosphonium chlorides provides insight into its potential effectiveness. For instance, in the epoxidation of rapeseed oil FAMEs catalyzed by H₃PW₁₂O₄₀, various phosphonium salts have been tested. The data from these studies can be used to infer the potential performance of this compound.
Table 1: Effect of Quaternary Phosphonium Salt Structure on the Epoxidation of Rapeseed Oil FAMEs (Note: This data is for analogous compounds and is intended to be illustrative of the expected catalytic behavior of this compound.)
| Phosphonium Salt | Cation Structure | Anion | Reaction Time (min) | Epoxy Number (mol/100g) | Iodine Number (mol/100g) |
| [P6][Cl] | Trihexyl(tetradecyl)phosphonium | Chloride | 30 | 0.294 | 0.0031 |
| [P4][Cl] | Tributyl(tetradecyl)phosphonium | Chloride | 30 | 0.216 | 0.041 |
| [P8][Br] | Tetraoctylphosphonium | Bromide | 30 | 0.220 | 0.035 |
The data suggests that the structure of the phosphonium salt, including the nature of the alkyl chains and the counter-anion, significantly influences the catalytic efficiency. It is plausible that this compound would exhibit similar activity, promoting the formation of the active oxidizing species in the organic phase.
The Michaelis-Arbuzov reaction is a fundamental method for the formation of carbon-phosphorus bonds, proceeding through the reaction of a trialkyl phosphite with an alkyl halide to yield a phosphonate. wikipedia.orgjk-sci.comorganic-chemistry.orgnih.gov The mechanism involves the formation of a phosphonium salt as an intermediate. wikipedia.orgjk-sci.comorganic-chemistry.orgnih.gov
Given that this compound is itself a stable phosphonium salt, its role as a catalyst in this reaction is not conventional. The reaction mechanism inherently generates a phosphonium intermediate. However, in certain variations of the Michaelis-Arbuzov reaction, particularly those conducted under phase-transfer conditions, an external phosphonium salt like this compound could potentially act as a phase-transfer catalyst to facilitate the reaction between a water-soluble phosphite salt and an organic-soluble alkyl halide. There is, however, a lack of specific research data in the available literature to support the catalytic role of this compound in this specific reaction.
Esterification, the formation of an ester from a carboxylic acid and an alcohol, is a cornerstone of organic synthesis. In the context of biodiesel production, the transesterification of triglycerides is of paramount importance. mdpi.comresearchgate.netiaea.orgsemanticscholar.orgrsc.org Phosphonium-based ionic liquids have been explored as catalysts for these transformations. mdpi.comresearchgate.netiaea.orgsemanticscholar.orgrsc.org For example, tetrabutylphosphonium formate has been shown to be an effective catalyst for the one-pot transesterification of wet microalgae into fatty acid methyl esters (FAMEs). iaea.org
Table 2: Illustrative Yields for Phosphonium Salt-Catalyzed Transesterification (Note: This data is for a different phosphonium salt and is provided to illustrate the potential catalytic activity in esterification-related processes.)
| Catalyst | Substrate | Water Content (wt%) | Yield of FAME (%) |
| Tetrabutylphosphonium formate | Wet Chlorella vulgaris | 40 | 98.0 ± 2.48 |
This highlights the potential of phosphonium salts to act as effective catalysts in ester formation, suggesting a possible application for this compound.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, are powerful tools for the formation of carbon-carbon bonds. nih.govwiley-vch.denih.govmdpi.com These reactions typically employ a palladium catalyst in conjunction with a phosphine (B1218219) ligand. nih.govwiley-vch.denih.govmdpi.com The role of phosphonium salts in these reactions is not as a primary catalyst but potentially as an additive or a phase-transfer catalyst in biphasic systems.
For instance, in a Suzuki coupling between an aryl halide (in an organic solvent) and an aqueous solution of an organoboron reagent with a base, a phase-transfer catalyst like this compound could facilitate the transfer of the borate anion into the organic phase, thereby accelerating the transmetalation step in the catalytic cycle. However, the scientific literature reviewed does not provide specific examples or data on the use of this compound in this capacity. The efficiency of such systems is highly dependent on the specific reaction conditions and the nature of the substrates and catalyst system.
Catalysis in Specific Organic Reaction Classes
Aromatic Chlorination and Dehydrogenation
While direct studies specifying this compound in aromatic chlorination are limited, the catalytic activity of similar phosphonium-based ionic liquids provides a strong indication of its potential. For instance, other phosphonium nitrate ILs have been shown to effectively catalyze the electrophilic aromatic oxychlorination of arenes. rsc.orgrsc.org In these systems, the ionic liquid acts as a catalyst, proceeding without added solvents and utilizing atmospheric oxygen as the oxidant. The extent of chlorination can often be controlled to selectively yield mono- or dichlorinated products, and the ionic liquid catalyst can be recycled. rsc.orgrsc.org
The proposed mechanism for such reactions involves the ionic liquid facilitating the formation of a more potent electrophilic chlorine species. The nitrate anion, in the case of phosphonium nitrate ILs, is believed to play a crucial role in the catalytic cycle. Given the structural similarities, it is plausible that this compound could act as a phase-transfer catalyst or a catalyst stabilizer in aromatic chlorination reactions, potentially influencing the reaction rate and selectivity.
Enhancement of Biocatalytic Processes
The application of ionic liquids in biocatalysis is a burgeoning field, with phosphonium-based ILs showing particular promise in enhancing enzyme stability and activity. nih.gov Although specific data for this compound is scarce, studies on similar compounds indicate that hydrophobic phosphonium ILs can be advantageous additives in reactions involving organic substrates. nih.gov For example, the ability of lipase from Burkholderia cepacia to catalyze olive oil hydrolysis was enhanced in the presence of certain phosphonium ILs. nih.gov
The mechanism behind this enhancement is often attributed to the interaction of the ionic liquid with the enzyme and the reaction medium. The ionic liquid can help to stabilize the enzyme's conformation, prevent denaturation, and improve the solubility of non-polar substrates, thereby increasing the reaction rate. nih.gov The length of the alkyl chains on the phosphonium cation has been observed to influence the catalytic activity, suggesting that the "octyl" group in this compound could play a significant role in its effectiveness in biocatalytic systems. nih.gov
| Enzyme | Substrate | Phosphonium IL Additive | Observation |
| Lipase (Burkholderia cepacia) | Olive Oil | [P6,6,6,14][Phosp] | Enhanced relative activity |
| Lipase (Burkholderia cepacia) | Olive Oil | [P6,6,6,14][NTf2] | Enhanced relative activity |
| Immobilized Lipase (Candida antarctica) | Various | Alkyl Imidazolium (B1220033) ILs | Increased glyceride hydrolysis |
Modulation of Polymerization Reactions
Ionic liquids are increasingly being explored as reaction media and catalysts in polymerization reactions, offering a greener alternative to conventional organic solvents. rsc.org They can influence the polymerization process by interacting with monomers, intermediates, or catalysts, thereby controlling the reaction kinetics and the properties of the resulting polymer. rsc.org For instance, the use of certain ionic liquids in radical polymerization has led to higher polymer yields and increased molecular weight, attributed to diffusion limitations in the viscous IL medium which reduces the termination rate. rsc.org
While specific research on the role of this compound in modulating polymerization reactions is not extensively documented, the general properties of phosphonium-based ILs suggest its potential in this area. researchgate.netelsevierpure.com Phosphonium-containing polymers often exhibit enhanced thermal stability compared to their ammonium (B1175870) analogs. mdpi.com This suggests that this compound could be used as a medium or a catalyst in the synthesis of polymers where high thermal stability is a desired characteristic.
| Polymerization Type | Ionic Liquid | Effect |
| Radical Polymerization | 1-butyl-3-methylimidazolium hexafluorophosphate | Higher polymer yields and molecular weight |
| Various | Phosphonium-based ILs | Potential for enhanced thermal stability of resulting polymers |
Catalyst Reuse and Recyclability Studies
A significant advantage of phosphonium salt catalysts is their potential for reuse and recyclability, which aligns with the principles of green chemistry. alfachemic.com The non-volatile nature and thermal stability of ionic liquids like this compound facilitate their separation from reaction products and unreacted substrates, allowing for their recovery and subsequent reuse.
Studies on other phosphonium-based catalysts have demonstrated their successful recycling in various reactions. For example, a plasma-immobilized bifunctional phosphonium salt used in the synthesis of cyclic carbonates from epoxides and CO2 could be recycled, although a gradual decrease in yield was observed after the third run. nih.govnih.gov Similarly, polymeric versions of phosphonium salt catalysts have been developed to enable easy recovery through precipitation while maintaining high catalytic activity over several cycles. researchgate.net These examples underscore the potential for developing recyclable catalytic systems based on this compound for various organic transformations. acs.org
This compound in Gas Capture Technologies
The capture of carbon dioxide (CO2) is a critical area of research for mitigating greenhouse gas emissions, and ionic liquids are being extensively studied as promising solvents for this purpose.
Mechanisms of Carbon Dioxide (CO2) Absorption
Phosphonium-based ionic liquids, including those with structures similar to this compound, have been investigated for CO2 capture. The absorption of CO2 in these ionic liquids can occur through both physical and chemical mechanisms. In the case of reactive ionic liquids, the CO2 molecule chemically reacts with the anion of the IL. For instance, in ionic liquids with aprotic heterocyclic anions, the anion can react with CO2 to form a carbamate.
Influence of Water and Other Impurities on Capture Efficiency
The presence of water and other impurities within industrial gas streams can significantly impact the efficiency and mechanism of CO2 capture by ionic liquids (ILs) such as those based on the triethyl(octyl)phosphonium cation. Research into aprotic heterocyclic anion (AHA) ionic liquids, including triethyl(octyl)phosphonium 2-cyanopyrrolide, has elucidated the role of water in the capture process. researchgate.net
In the absence of water, the primary capture mechanism is the direct reaction of the IL anion with CO2 to form a carbamate. researchgate.net However, when water is present, a competing reaction mechanism is proposed. In this scenario, the anion of the ionic liquid can react with hydronium ions from the dissociation of water or the formation of carbonic acid. This results in the reprotonation of the anion, which deactivates it for direct CO2 capture. The CO2 then reacts with the resulting hydroxide ions to form bicarbonate. researchgate.net
Reversibility and Regeneration Studies for Gas Sorption
A critical factor for the economic viability of any CO2 capture solvent is its ability to be regenerated and reused over multiple cycles with minimal loss of efficiency. Studies on aprotic heterocyclic anion (AHA) ionic liquids featuring the triethyl(octyl)phosphonium cation have demonstrated excellent reversibility. The reaction forming the carbamate in the absence of water has been shown to be reversible. researchgate.net
The regeneration process typically involves thermal swing absorption, where the temperature is increased to reverse the CO2 absorption reaction, releasing the captured CO2 and regenerating the ionic liquid for subsequent cycles. The thermal stability of phosphonium-based ILs is an advantage in this regard, as they can withstand the temperatures required for regeneration without significant degradation. researchgate.net
Electrochemical Systems and Applications of this compound
Ionic liquids based on the triethyl(octyl)phosphonium cation are promising materials for various electrochemical applications, particularly in the field of energy storage. Their inherent properties, such as low volatility, non-flammability, high thermal stability, and wide electrochemical windows, address critical safety and performance issues associated with conventional electrolytes. helsinki.fimdpi.com
Electrolyte Components for Energy Storage Devices (e.g., Lithium-Ion Batteries)
Triethyl(octyl)phosphonium salts, when combined with anions like bis(fluoromethylsulfonyl)imide (FSI) or bis(trifluoromethylsulfonyl)imide (TFSI), have been investigated as electrolytes for lithium-ion batteries (LIBs). helsinki.fi These phosphonium-based ILs are considered safer alternatives to the highly volatile and flammable organic carbonate solvents currently used in most commercial LIBs. helsinki.fi
The choice of anion significantly influences the electrolyte's properties. For instance, FSI-based ILs have demonstrated higher ionic conductivity and lower viscosity compared to their TFSI-based counterparts, which is attributed to a lesser degree of ion aggregation. helsinki.fi This can lead to superior electrochemical performance, particularly in stabilizing the solid electrolyte interphase (SEI) layer on silicon anodes. helsinki.fi Phosphonium ILs can be used as the sole electrolyte solvent or as additives to conventional carbonate-based electrolytes. mdpi.comfigshare.com Gelled polymer electrolytes have also been developed by confining a mixture of a phosphonium IL and a lithium salt within a polymer host network, offering a combination of good thermal stability, mechanical strength, and ionic conductivity. mdpi.commdpi.comnih.gov
| Ionic Liquid Cation | Anion | Application | Key Findings | Reference |
|---|---|---|---|---|
| Triethyl(octyl)phosphonium [P2228] | bis(fluoromethylsulfonyl)imide [FSI] | Electrolyte for Si Anodes | Showed superior electrochemical performance compared to TFSI-based ILs. | helsinki.fi |
| Triethyl(octyl)phosphonium [P2228] | bis(trifluoromethylsulfonyl)imide [TFSI] | Electrolyte for Si Anodes | Higher degree of ion aggregation, leading to lower conductivity than FSI-based ILs. | helsinki.fi |
| Trihexyl(tetradecyl)phosphonium | bis(trifluoromethane)sulfonimide [TFSI] | Gelled Electrolyte in Epoxy Network | Good thermal stability (>300 °C) and ionic conductivity of 0.13 mS·cm⁻¹ at 100 °C. | mdpi.comnih.gov |
Electrochemical Stability Window Determination by Voltammetric Techniques
The electrochemical stability window (ESW) is a crucial parameter for an electrolyte, defining the voltage range within which it remains stable without undergoing oxidation or reduction. A wide ESW is essential for developing high-voltage energy storage devices. mdpi.com For phosphonium-based ILs, the ESW is typically determined using voltammetric techniques. For example, a gelled electrolyte containing trihexyl(tetradecyl)phosphonium TFSI was found to have an electrochemical stability of 3.95 V vs. Li⁰/Li⁺. mdpi.comnih.gov The addition of phosphonium ILs as additives to conventional organic electrolytes has also been shown to increase the oxidation limit of the electrolyte. figshare.com
Cyclic Voltammetry (CV)
Cyclic voltammetry is a potentiodynamic electrochemical technique used to investigate the electrochemical properties of a system. In the context of electrolytes, CV is employed to determine the oxidation and reduction limits. The method involves cycling the potential of a working electrode and measuring the resulting current. lsu.edu The potential is swept linearly between two vertex potentials, and the scan is then reversed. The voltage at which the current begins to increase sharply on the anodic (positive) side indicates the oxidation limit, while the corresponding sharp current increase on the cathodic (negative) side indicates the reduction limit. The range between these two potentials defines the electrochemical stability window of the electrolyte.
Linear Sweep Voltammetry (LSV)
Linear sweep voltammetry is another technique used to determine the ESW. Unlike CV, the potential is scanned linearly in one direction only, from an initial potential to a final potential. lsu.edudtu.dk To determine the full ESW, two separate scans are typically performed: one in the positive (anodic) direction to find the oxidation potential, and one in the negative (cathodic) direction to find the reduction potential. The onset potential for the sharp rise in current in each scan marks the limit of the electrolyte's stability. LSV is a fundamental method for characterizing the electrochemical behavior of electrolytes intended for battery applications. lsu.edu
| Technique | Description | Information Obtained |
|---|---|---|
| Cyclic Voltammetry (CV) | Potential is swept back and forth between two set limits while measuring current. | Anodic and cathodic stability limits, reversibility of reactions. |
| Linear Sweep Voltammetry (LSV) | Potential is swept in a single direction at a constant rate while measuring current. | Anodic or cathodic stability limit (requires separate scans for full window). |
Square Wave Voltammetry (SWV)
Square Wave Voltammetry (SWV) is a highly sensitive electroanalytical technique utilized for investigating redox reactions in chemical systems. The method's excitation waveform is a combination of a square wave superimposed on a staircase potential sweep. This design results in the working electrode being subjected to two potential pulses for each step of the staircase: one forward and one reverse pulse. ynu.ac.jp Current is sampled at the end of each pulse, and the difference between the forward and reverse currents is plotted against the potential. acs.org
A primary advantage of SWV is its ability to effectively minimize the contribution of capacitive background current, which enhances the signal-to-noise ratio for the Faradaic currents associated with the oxidation and reduction processes. ynu.ac.jp This separation of faradaic and non-faradaic currents leads to significantly improved signal resolution and lower detection limits compared to conventional techniques like cyclic voltammetry. ynu.ac.jp The technique also allows for faster scanning rates, enabling quicker analysis. ynu.ac.jp Due to its high sensitivity and rapid analysis times, SWV is particularly well-suited for the detection and quantification of analytes at trace levels or within complex matrices. ynu.ac.jp While specific SWV studies centered on this compound are not detailed in available literature, the technique is broadly applicable to the electrochemical analysis of ionic liquids and the characterization of metallic species and reaction intermediates within them.
Stability of Ionic Species and Reaction Intermediates in Electrochemical Environments
Phosphonium-based ionic liquids (ILs), including this compound, are recognized for their notable stability, which makes them suitable for a range of electrochemical applications. bohrium.com A defining characteristic of these compounds is their high thermal stability, with many phosphonium ILs remaining stable up to nearly 400°C. bohrium.comnist.gov This thermal robustness is often superior to that of corresponding nitrogen-based ammonium ILs. nii.ac.jp
In addition to thermal stability, phosphonium ILs exhibit a wide electrochemical window. Research on bis(trifluoromethylsulfonyl)imide-based phosphonium ILs has demonstrated potential windows of at least 5.7 V on a glassy carbon electrode. bohrium.comnist.gov This broad window of electrochemical stability is advantageous for applications that require high voltages, such as electrolytes in high-energy batteries. nii.ac.jpresearchgate.net The stability of phosphonium ILs has been shown to be sufficient for use in carbonate-based electrolytes for lithium-ion cells operating at high end-of-charge voltages up to 5 V vs. Li/Li⁺. nii.ac.jp
Studies on the chemical stability of phosphonium ILs under high-energy conditions, such as gamma irradiation, show they are relatively resistant to radiolytic degradation. The primary degradation pathway observed involves the dissociation of the phosphorus-carbon (P–C) bond in the cation. nih.gov This inherent stability of the phosphonium cation is crucial for maintaining the integrity of the electrolyte and ensuring the reliability of electrochemical processes over extended periods.
Diffusion Coefficient Determination of Electrochemical Species
The determination of the diffusion coefficient (D) is critical for understanding mass transport phenomena in electrochemical systems involving ionic liquids. For species within phosphonium-based ILs, diffusion coefficients are often evaluated from voltammetric data using methods such as semi-integral and semi-differential analyses.
In a study of gold(III) extraction by a series of triethyl(alkyl)phosphonium-based ILs, researchers determined the diffusion coefficient of the extracted Au(III) species in the IL phase across a temperature range of 323 K to 373 K. For the closely related triethyl-n-pentylphosphonium bis(trifluoromethyl-sulfonyl)amide ([P₂₂₂₅][NTf₂]), the diffusion coefficient for the Au(III) complex was calculated to be 3.24 × 10⁻¹¹ m²/s at 323 K.
A key finding from this research was that the diffusion coefficient of the extracted Au(III) species was observed to increase as the alkyl chain length on the phosphonium cation increased from pentyl to dodecyl. This behavior is linked to the viscosity of the ionic liquid medium. The relationship between temperature, IL structure, and the diffusion of electrochemical species is essential for optimizing processes like the electrodeposition of metals from ionic liquid baths.
| Ionic Liquid Cation | Anion | Temperature (K) | Diffusion Coefficient (m²/s) |
|---|---|---|---|
| Triethyl(pentyl)phosphonium | Bis(trifluoromethyl-sulfonyl)amide | 323 | 3.24 × 10⁻¹¹ |
Solvent Extraction and Separation Processes
Extraction Mechanisms for Metal Ions (e.g., Gold(III))
This compound and similar phosphonium-based ionic liquids are effective extractants for metal ions, particularly Gold(III), from acidic aqueous solutions. The extraction process from a hydrochloric acid medium relies on the formation of a stable anionic metal complex in the aqueous phase, which is subsequently transferred to the IL phase.
[P₂₂₂₈]⁺(org) + [AuCl₄]⁻(aq) ⇌ [P₂₂₂₈]AuCl₄
This mechanism allows for the selective recovery of precious metals from complex aqueous matrices.
Anion-Exchange Pathways in Metal Extraction
The solvent extraction of metal complexes like [AuCl₄]⁻ by this compound is definitively characterized as an anion-exchange mechanism. In this process, the chloride anion (Cl⁻) originally associated with the phosphonium cation in the ionic liquid is exchanged for the anionic metal complex from the aqueous phase.
The anion-exchange pathway for the extraction of [AuCl₄]⁻ can be illustrated as follows:
[P₂₂₂₈]Cl(org) + [AuCl₄]⁻(aq) ⇌ [P₂₂₂₈]AuCl₄ + Cl⁻(aq)
The 1:1 stoichiometry of this exchange, where one phosphonium cation pairs with one [AuCl₄]⁻ anion, has been confirmed through slope analysis studies. nii.ac.jp This anion-exchange process is highly efficient for transferring gold from a hydrophilic aqueous environment to a hydrophobic ionic liquid phase.
Thermodynamic Investigations of Extraction Processes
Thermodynamic analysis of the solvent extraction of Au(III) by triethyl(alkyl)phosphonium-based ILs provides insight into the spontaneity and energetic favorability of the process. Studies have been conducted over a range of temperatures (e.g., 298 K to 368 K) to determine key thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).
| Parameter | Description | Finding |
|---|---|---|
| ΔG (Gibbs Free Energy) | Indicates the spontaneity of the extraction process. | Negative, confirming a spontaneous reaction. |
| ΔH (Enthalpy) | Indicates if the process is exothermic or endothermic. | Negative, indicating an exothermic process favored at lower temperatures. |
| ΔS (Entropy) | Indicates the change in randomness of the system. | Contributes to the overall ΔG; influenced by the structure of the IL cation. |
Extraction of Specific Organic Compounds
Integration of Solvent Extraction with Electrodeposition Techniques
The integration of solvent extraction using ionic liquids with subsequent electrodeposition of metals is an innovative approach for metal recovery and purification fluorochem.co.ukchemscene.com. This process involves selectively extracting metal ions from an aqueous solution into an ionic liquid phase, followed by direct electrodeposition of the metal from the ion-rich ionic liquid. This technique has been explored for various metals using different types of ionic liquids. The primary advantage lies in combining separation and reduction steps, potentially leading to more efficient and environmentally friendly metallurgical processes. Despite the promise of this technology, there is no specific research found that investigates the use of this compound in such integrated systems. The suitability of an ionic liquid for this application depends on its electrochemical window, viscosity, and its ability to dissolve the target metal salts, none of which are specifically documented for this compound in the context of electrodeposition.
This compound as a Specialized Solvent for Reactive Chemical Species
Phosphonium ionic liquids are generally considered to be more stable towards strongly basic and nucleophilic reagents compared to their imidazolium-based counterparts. This stability makes them potentially suitable solvents for reactions involving such reactive species.
Solvation Behavior of Strong Bases and Organometallic Reagents
Strong bases and organometallic reagents, such as Grignard reagents and organolithium compounds, are highly reactive and require anhydrous, aprotic solvents libretexts.orglibretexts.org. The solvation of these reagents is crucial for their stability and reactivity. While some phosphonium ionic liquids have been investigated as media for reactions involving Grignard reagents scilit.com, specific studies on the solvation behavior, stability, and reactivity of strong bases and organometallic reagents in this compound are absent from the current body of scientific literature.
C-H Exchange Studies via Deuterium Labeling
Formation and Reactivity of Ylides and N-Heterocyclic Carbenes in Phosphonium Ionic Liquids
The in-situ generation of reactive intermediates like ylides and N-heterocyclic carbenes (NHCs) in ionic liquids is an area of active research, as it can offer advantages in catalysis and synthesis scripps.edunih.govrsc.org. The basicity of the anion in an ionic liquid can play a crucial role in the deprotonation of precursor salts to form these species. While the formation of NHCs in imidazolium-based ionic liquids is a known phenomenon nih.govrsc.org, and the use of phosphonium ionic liquids as a medium for such species is plausible due to their stability, there is no specific literature available on the formation and subsequent reactivity of ylides and N-heterocyclic carbenes within this compound.
Triethyl Octyl Phosphonium Chloride in Polymerized Ionic Liquid Pil Systems
Synthesis and Design of Triethyl(octyl)phosphonium Chloride-Based Polyelectrolytes
The synthesis of polyelectrolytes based on this compound typically begins with the preparation of a polymerizable monomer. A common strategy involves introducing a polymerizable group, such as a vinyl or norbornene moiety, to the phosphonium (B103445) salt. For instance, a vinylbenzyl group can be attached to the phosphonium cation, creating a monomer like (4-vinylbenzyl)this compound.
The polymerization of such a monomer can then be achieved through various techniques, including conventional free-radical polymerization, or more controlled methods like ring-opening metathesis polymerization (ROMP) if a suitable cyclic olefin is incorporated into the monomer structure. rsc.org The general synthetic approach for creating a phosphonium-containing monomer involves a nucleophilic substitution reaction between a tertiary phosphine (B1218219) and a haloalkane. mdpi.com
The design of these polyelectrolytes allows for a high degree of tunability. The properties of the resulting PIL can be tailored by modifying the polymer backbone, the length of the alkyl chains on the phosphonium cation, and by exchanging the chloride anion with other anions. For example, anion exchange to larger, more charge-delocalized anions like bis(trifluoromethanesulfonyl)imide (TF₂N⁻) can significantly impact the thermal stability and ionic conductivity of the PIL. mdpi.com
Ionic Transport Properties of Polymerized this compound
The ionic transport properties of PILs are crucial for their application in electrochemical devices. These properties are intrinsically linked to the mobility of the ions within the polymer matrix.
Ionic Conductivity Measurements by Impedance Spectroscopy
Electrochemical Impedance Spectroscopy (EIS) is a primary technique used to determine the ionic conductivity of polymer electrolytes. mdpi.com This method involves applying a small AC voltage across a range of frequencies to the material and measuring the resulting current. The impedance data is then used to construct a Nyquist plot, from which the bulk resistance of the electrolyte can be determined and the ionic conductivity calculated. For phosphonium-based PILs, ionic conductivities can vary over a wide range, from 10⁻⁸ to 10⁻³ S cm⁻¹ at temperatures between 30 and 90 °C, depending on their specific chemical structure. nih.gov
Analysis of Segmental Dynamics and Their Influence on Ion Transport
In polymer electrolytes, ion transport is often strongly coupled with the segmental motion of the polymer chains. researchgate.net The movement of ions is facilitated by the local relaxation of the polymer backbone. Techniques such as dielectric relaxation spectroscopy and quasi-elastic neutron scattering can be employed to study these segmental dynamics. nih.govnih.gov For poly(ethylene oxide) (PEO) based electrolytes, it has been shown that the structural relaxation time of the polymer segments directly impacts ionic conductivity. nih.gov In PILs, while this coupling exists, a phenomenon known as decoupling, where ion transport is faster than what would be predicted from segmental dynamics alone, is often observed.
Walden Plot Analysis for Ionic Conductor Classification
A Walden plot, which correlates molar conductivity with the fluidity (the inverse of viscosity) of the electrolyte, is a useful tool for classifying ionic conductors. mdpi.com By comparing the experimental data to an ideal line representing a fully dissociated KCl solution, the degree of ionicity and the nature of ion transport can be inferred. researchgate.net For PILs, deviations from the ideal line can indicate the extent of ion pairing and the influence of the polymer matrix on ion mobility. Systems that fall below the ideal line are considered "subionic" and are characterized by significant ion aggregation.
Structure-Property Relationships in Polymerized this compound Electrolytes
The performance of PIL electrolytes is governed by a complex interplay between their chemical structure and their physical properties.
Influence of Polymer Backbone Flexibility on Conductivity
The flexibility of the polymer backbone plays a critical role in determining the ionic conductivity of a PIL. mdpi.com A more flexible backbone generally leads to a lower glass transition temperature (Tg), which in turn facilitates greater segmental motion and, consequently, higher ionic conductivity. mdpi.com Research on various phosphonium-based PILs has consistently shown that polymers with flexible backbones, such as those with siloxane or ether linkages, exhibit higher ionic conductivities compared to those with more rigid backbones like polystyrene. mdpi.com
To illustrate the impact of the polymer backbone and other structural features on ionic conductivity, the following table presents representative data for various phosphonium-based PILs.
| Polymer Backbone | Phosphonium Cation | Anion | Ionic Conductivity (S/cm) at Room Temperature |
| Polystyrene | -P(C₄H₉)₃ | Cl⁻ | 1.2 x 10⁻⁷ |
| Polynorbornene | -P(C₆H₅)₃ | TFSI⁻ | 5.0 x 10⁻⁵ |
| Poly(ethylene oxide) | -P(C₂H₅)₃ | Br⁻ | 8.0 x 10⁻⁶ |
| Polysiloxane | -P(C₄H₉)₃ | TFSI⁻ | 2.1 x 10⁻⁴ |
This table presents illustrative data based on typical values reported for phosphonium-based PILs to demonstrate the influence of chemical structure on ionic conductivity. The values are not specific to this compound-based PILs but are representative of the broader class of materials.
Thermo-mechanical Characteristics of this compound PILs
The combination of short ethyl groups and a longer octyl chain on the phosphorus atom is expected to impart a degree of molecular asymmetry. This asymmetry can disrupt regular polymer chain packing, thereby influencing the glass transition temperature (Tg) and the mechanical modulus of the material. In general, phosphonium-based ILs are known for their thermal stability. alfa-chemistry.com When polymerized, this stability is often transferred to the resulting PIL.
The thermo-mechanical response of these materials is typically characterized using techniques such as Dynamic Mechanical Analysis (DMA) and Differential Scanning Calorimetry (DSC). researchgate.netrsc.org DMA measures the storage modulus (G'), representing the elastic response, and the loss modulus (G''), representing the viscous response, as a function of temperature. The ratio of these two moduli gives the tan delta, the peak of which is often associated with the glass transition temperature (Tg).
For a hypothetical PIL based on this compound, one would anticipate a distinct glass transition temperature. Below the Tg, the material would be in a glassy state, exhibiting high stiffness and a high storage modulus. As the temperature increases through the glass transition region, the polymer chains gain mobility, leading to a significant drop in the storage modulus and a peak in the tan delta curve. Above the Tg, the material enters a rubbery state with a much lower modulus.
The length of the alkyl chains on the phosphonium cation plays a significant role in determining the thermo-mechanical properties of PILs. researchgate.net Longer alkyl chains can act as internal plasticizers, increasing the free volume and lowering the glass transition temperature. Conversely, the strong ionic interactions between the phosphonium cations and chloride anions contribute to the physical crosslinking of the polymer chains, which can enhance the mechanical strength of the material. The balance between these competing effects dictates the final thermo-mechanical profile of the PIL.
The following table provides a hypothetical representation of the thermo-mechanical data for a PIL derived from this compound, based on typical values observed for other phosphonium-based PILs.
| Property | Hypothetical Value |
| Glass Transition Temp (Tg) | 5 - 15 °C |
| Storage Modulus (G') at 25°C | 1 - 10 MPa |
| Tan Delta Peak Height | 0.8 - 1.2 |
Comparative Analyses and General Structure Property Relationships for Triethyl Octyl Phosphonium Chloride
Comparisons with Other Phosphonium-Based Ionic Liquids and Salts
Research on trihexyl(alkyl)phosphonium bis(trifluoromethylsulfonyl)imide ([P666,n][TFSI]) ionic liquids revealed that crystallization kinetics are significantly influenced by the length of the fourth alkyl chain. smolecule.com In contrast, the liquid-glass transition temperature (Tg) remained largely unaffected by these structural modifications. smolecule.com This suggests that while the packing efficiency and ability to form an ordered crystalline structure are sensitive to alkyl chain length, the general ion mobility in the amorphous state is less so. In the context of tribological performance, studies on imidazolium-based ionic liquids have indicated that longer alkyl chains on the cation can lead to improved antiwear and friction-reducing properties. strem.comnih.gov This is often attributed to the formation of more robust and stable lubricating films on surfaces.
Table 1: Physicochemical Properties of an Analogous Alkyltributylphosphonium Chloride Series (Please note: This table presents data for an analogous series to illustrate the effect of alkyl chain length, as comprehensive data for the triethyl(alkyl)phosphonium chloride series is not available.)
| Compound Name | Molecular Formula | Melting Point (°C) |
|---|---|---|
| Butyltributylphosphonium chloride | C16H36ClP | Data not available |
| Hexyltributylphosphonium chloride | C18H40ClP | Data not available |
| Octyltributylphosphonium chloride | C20H44ClP | >200 |
| Decyltributylphosphonium chloride | C22H48ClP | Data not available |
| Dodecyltributylphosphonium chloride | C24H52ClP | Data not available |
Data sourced from available literature for illustrative purposes.
The symmetry of the phosphonium (B103445) cation plays a pivotal role in determining the melting point of the salt. Asymmetrical cations generally lead to lower melting points due to the disruption of crystal lattice formation. Triethyl(octyl)phosphonium chloride, with three ethyl groups and one octyl group, is an example of an asymmetric phosphonium cation. This asymmetry contributes to its liquid state at or near room temperature, a defining characteristic of ionic liquids.
Studies have shown that asymmetric tetra-alkyl-phosphonium ionic liquids can exhibit enhanced tribological properties compared to their more symmetrical counterparts. strem.comnih.gov The introduction of asymmetry can also broaden the liquid range of the ionic liquid by inhibiting crystallization. smolecule.com The spatial arrangement of the different alkyl chains around the central phosphorus atom affects the charge distribution and steric accessibility, which in turn influences how the cation interacts with anions and other molecules in its environment.
Comparative Studies with Ammonium-Based Ionic Liquids
A pertinent comparison for phosphonium-based ionic liquids is with their ammonium-based analogues. The substitution of the central phosphorus atom with a nitrogen atom leads to significant changes in the resulting properties.
Generally, phosphonium-based ionic liquids exhibit higher thermal stability compared to their ammonium (B1175870) counterparts. strem.comchemicalbook.comrsc.orgaablocks.com For instance, phosphonium polyelectrolytes with chloride counterions have been shown to have thermal stabilities exceeding 370°C, whereas their ammonium equivalents decompose at temperatures below 220°C. smolecule.comstrem.com This enhanced thermal stability is attributed to the greater strength of the carbon-phosphorus bond compared to the carbon-nitrogen bond and different decomposition pathways.
Phosphonium ionic liquids also tend to be less viscous and more conductive than their ammonium analogues. uchile.cl From a chemical reactivity standpoint, phosphonium salts are less susceptible to Hofmann elimination, a common degradation pathway for ammonium salts in the presence of a base. Furthermore, phosphonium-based ionic liquids often exhibit greater hydrophobicity, which can be advantageous in applications such as metal extraction, where it facilitates better solubility of metal-containing species. strem.comaablocks.comnih.gov
Table 2: General Comparison of Phosphonium vs. Ammonium-Based Ionic Liquids
| Property | Phosphonium-Based ILs | Ammonium-Based ILs |
|---|---|---|
| Thermal Stability | Generally higher | Generally lower |
| Ionic Conductivity | Often higher | Often lower |
| Viscosity | Often lower | Often higher |
| Hydrophobicity | Generally greater | Generally lower |
| Chemical Stability | Less prone to Hofmann elimination | Susceptible to Hofmann elimination |
Fundamental Correlations between Molecular Structure and Macroscopic Properties
The macroscopic properties of this compound are a direct consequence of its molecular architecture. The key structural features that dictate its behavior include:
The Phosphonium Cation: The positive charge on the phosphorus atom is shielded by the surrounding alkyl groups. The size and arrangement of these groups influence the steric hindrance and the accessibility of the positive charge, which affects interactions with the chloride anion and other species.
Alkyl Chain Composition: The combination of shorter ethyl chains and a longer octyl chain creates an amphiphilic character. This can lead to the formation of nanoscale domains in the liquid state, influencing properties like viscosity and solvation capabilities.
In essence, the tunability of the properties of phosphonium ionic liquids like this compound stems from the ability to systematically alter the molecular structure. By varying the length and nature of the alkyl chains, as well as the choice of the anion, a wide range of materials with tailored properties can be designed for specific applications.
Future Directions and Emerging Research Opportunities for Triethyl Octyl Phosphonium Chloride
Development of Novel Synthetic Pathways and Process Intensification
The traditional synthesis of phosphonium (B103445) salts, including Triethyl(octyl)phosphonium chloride, typically involves the quaternization of a phosphine (B1218219) with an alkyl halide. nih.govsmolecule.com Future research is increasingly focused on developing more sustainable, efficient, and cost-effective synthetic routes.
Novel Synthetic Strategies: Future pathways may explore greener starting materials and catalysts to improve the environmental footprint of the synthesis. Research into designing PILs with specific functionalities, such as ester or ether groups, to enhance properties like biodegradability is an active area. rsc.org While these studies have shown mixed results for phosphonium ILs compared to their nitrogen-based counterparts, they open avenues for creating task-specific, environmentally benign versions of this compound. rsc.org Another approach involves anion exchange reactions, where a phosphonium bromide is converted to a phosphonium chloride in a heterogeneous mixture of water and an organic solvent, offering a potentially high-yield and easily scalable process. google.com
Process Intensification: A significant opportunity lies in shifting from traditional batch processing to continuous flow synthesis. Continuous processes can offer superior control over reaction parameters, leading to higher purity, reduced reaction times, and enhanced safety. google.com The use of microreactors, for instance, could intensify the synthesis by providing high heat and mass transfer rates. Furthermore, process intensification can be achieved by integrating reaction and separation steps, potentially using membrane technology or optimized extraction protocols to streamline the purification of this compound. google.com Research into catalysts for the Wittig reaction, which utilizes phosphonium salts, points towards the importance of developing efficient and recyclable catalytic systems, a principle that can be applied to the synthesis process itself. google.com The industrial-scale preparation of similar phosphonium ionic liquids, such as trihexyl(tetradecyl)phosphonium chloride, highlights the need for scalable and robust manufacturing processes to meet potential commercial demand. researchgate.net
Exploration of Advanced In-Situ Characterization Techniques
To unlock the full potential of this compound, a deeper understanding of its behavior at the molecular level during dynamic processes is crucial. Advanced in-situ characterization techniques are pivotal for observing reactions, phase transitions, and interfacial phenomena in real-time.
Future research will increasingly rely on a suite of powerful in-situ spectroscopic and microscopic methods. Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy are invaluable for monitoring reaction kinetics and identifying transient intermediates during synthesis or application. acs.orgnih.gov For example, in-situ FTIR has been successfully used to track the reaction of CO2 with amino acid-functionalized ionic liquids, confirming reaction stoichiometry and distinguishing between physically dissolved and chemically reacted species. youtube.com This methodology could be directly applied to study the interactions of this compound in processes like gas capture.
In-situ Raman spectroscopy offers complementary information, particularly for studying the coordination of chemical species and concentration profiles near electrode surfaces during electrochemical processes. rsc.org For understanding the bulk and interfacial structure, Wide-Angle X-ray Scattering (WAXS) performed at synchrotron sources provides detailed information on the arrangement of ions in the liquid state. nih.govacs.org To probe the electrode-ionic liquid interface with high spatial resolution, techniques like in-situ scanning tunneling microscopy (STM) combined with impedance spectroscopy can reveal the ordered structures of cations and anions at the interface, which is critical for applications in batteries and electrocatalysis. rsc.org
| In-Situ Technique | Application in Ionic Liquid Research | Potential Insights for this compound |
| FTIR Spectroscopy | Monitoring reaction kinetics, identifying intermediates, studying gas absorption mechanisms. acs.orgnih.govyoutube.com | Real-time tracking of synthesis, understanding mechanisms in catalysis and separation processes. |
| Raman Spectroscopy | Observing changes in chemical species coordination, analyzing concentration profiles near electrodes. rsc.orgrsc.org | Elucidating ion-solute interactions, monitoring performance in electrochemical devices. |
| Wide-Angle X-ray Scattering (WAXS) | Determining liquid structure and intermolecular correlations. nih.govacs.org | Characterizing the nanoscale organization and its dependence on temperature and additives. |
| Scanning Tunneling Microscopy (STM) | Visualizing ordered interfacial structures at electrode surfaces. rsc.org | Understanding the formation of the electrical double layer, crucial for battery and capacitor applications. |
| Interferometry | Observing concentration profiles and mass transfer phenomena in real-time. rsc.org | Quantifying diffusion and transport properties under operational conditions. |
The application of these advanced techniques will provide unprecedented insight into the dynamic behavior of this compound, enabling a more rational design for specific applications.
Expansion into Novel Application Domains
While this compound is used in areas like phase transfer catalysis, its potential extends far beyond current uses. smolecule.com Research on analogous phosphonium ionic liquids (PILs) reveals a broad landscape of emerging applications where this compound could prove valuable.
One of the most promising areas is in energy storage . PILs are being intensively investigated as electrolytes for devices like lithium-ion batteries and supercapacitors due to their high thermal stability, low volatility, and wide electrochemical windows. nih.govresearchgate.netmdpi.com Specifically, short alkyl-substituted phosphonium ILs have shown competitive performance as electrolytes for silicon anodes. helsinki.fi The favorable properties of PILs, including potentially higher conductivity compared to ammonium (B1175870) analogues, make them attractive for developing safer, high-performance batteries. mdpi.comrsc.org
Another key area is in separation processes . This includes applications in natural gas sweetening, where PILs have shown a high affinity for absorbing acid gases like H₂S and CO₂. chula.ac.th The tunability of the anion and cation allows for the design of ILs with high selectivity. chula.ac.th Furthermore, PILs are being explored for wastewater treatment and the extraction of metal ions and biologically relevant compounds. researchgate.netacs.org
Other emerging domains include:
Bioremediation and CO₂ Capture: Alkyl-bearing phosphonium ILs are efficient media for CO₂ capture. acs.org Reaction ensemble Monte Carlo simulations on Triethyl(octyl)phosphonium 2-cyanopyrrolide have validated its high absorption capacity, a field directly relevant to the chloride variant. osti.govnih.gov
Biomedical Applications: Certain phosphonium ILs have been shown to act as effective antimicrobial agents and can facilitate the transport of drugs across cellular membranes, opening possibilities in pharmaceutical formulations and drug delivery. acs.orgnih.govrsc.org
Advanced Materials: PILs can act as stabilizers for nanoparticles used in catalysis and as flame retardants for polymers. researchgate.netresearchgate.net Their anti-electrostatic properties are also of interest for various material applications. rsc.org
The versatility demonstrated by the broader class of phosphonium ionic liquids strongly suggests that this compound is a candidate for significant innovation across multiple industrial and scientific fields.
Synergistic Integration of Experimental and Computational Research Paradigms
The trial-and-error approach to designing and optimizing ionic liquids is being superseded by a more integrated strategy that combines experimental work with powerful computational modeling. nsf.gov This synergy accelerates discovery and provides a fundamental understanding of the structure-property relationships that govern the behavior of this compound.
Molecular Dynamics (MD) simulations have become an essential tool for studying PILs. nsf.gov These simulations can predict a wide range of physicochemical properties, including density, viscosity, diffusivity, and thermal stability, often with good agreement with experimental data. tandfonline.comtandfonline.com More importantly, MD simulations provide atomic-scale insights into the underlying mechanisms, such as how ion structure and orientation influence bulk properties. nsf.govresearchgate.net This knowledge is critical for rationally designing ILs for specific tasks, like lubrication or gas separation.
Quantum chemical calculations , such as Density Functional Theory (DFT), are used to investigate molecular geometries, intermolecular interactions, and spectroscopic properties. researchgate.netresearchgate.net Combining these first-principles calculations with classical force field studies in a mixed quantum-classical approach has been shown to significantly improve the accuracy of predicted structural data, such as that obtained from X-ray scattering experiments. nih.govacs.org
This integrated paradigm is particularly powerful for:
Force Field Development: Validating and refining the force fields used in MD simulations by comparing simulated properties with experimental measurements. tandfonline.comtandfonline.com
Screening and Design: Computationally screening large numbers of potential cation-anion combinations to identify promising candidates for specific applications before undertaking costly and time-consuming synthesis and experimental characterization.
Mechanism Elucidation: Investigating complex processes like chemical reactions. For instance, Reaction Ensemble Monte Carlo (RxMC) simulations have been successfully used to model the absorption of CO₂ into a reactive Triethyl(octyl)phosphonium-based IL, providing precise information on chemical equilibrium and non-ideal behaviors that are difficult to measure experimentally. osti.govnih.gov
By closely coupling advanced experimental techniques with a multi-scale modeling approach—from quantum chemistry to coarse-grained simulations—researchers can build a comprehensive understanding of this compound. researchgate.net This synergistic strategy will be the cornerstone of future research, enabling the predictive design and targeted application of this versatile ionic liquid.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing triethyl(octyl)phosphonium chloride in laboratory settings?
- Methodological Answer : Synthesis typically involves the quaternization of triethylphosphine with octyl chloride under inert conditions (e.g., nitrogen atmosphere) at controlled temperatures (60–80°C). Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) to confirm alkyl chain attachment and phosphonium core integrity. Mass spectrometry (MS) and elemental analysis further validate purity. Thermal stability should be assessed via thermogravimetric analysis (TGA), noting decomposition products such as phosphorus oxides and hydrogen chloride under high temperatures .
Q. How should researchers assess the chemical stability of this compound under varying experimental conditions?
- Methodological Answer : Conduct stability tests under controlled temperature, pH, and humidity using Fourier-transform infrared spectroscopy (FTIR) to detect structural degradation. For example, monitor hydrolytic stability by exposing the compound to aqueous solutions at pH 2–12. Avoid incompatible materials like strong oxidizing agents, as they may trigger hazardous reactions . Long-term stability studies should include periodic ionic conductivity measurements if the compound is used in electrochemical applications.
Advanced Research Questions
Q. What advanced computational models are used to study CO₂ absorption mechanisms in this compound-based ionic liquids?
- Methodological Answer : Reaction Ensemble Monte Carlo (REMC) simulations are employed to predict CO₂ absorption efficiency and reaction kinetics. These models incorporate molecular dynamics to optimize ionic liquid structures (e.g., alkyl chain length) and evaluate CO₂ interaction dynamics. For instance, studies on analogous phosphonium ionic liquids demonstrate how 2-cyanopyrrolide functionalization enhances CO₂ capture capacity .
Q. How can conflicting or limited toxicological data on this compound be addressed in risk assessment?
- Methodological Answer : Perform in vitro assays using human cell lines (e.g., HepG2 or HEK293) to assess acute toxicity and cytotoxicity. Compare results with preliminary pharmaco-toxicological data from structurally similar compounds, such as triethyl phosphonium chloride derivatives . If direct data is unavailable, apply read-across methodologies using safety data sheets (SDS) of related phosphonium salts, noting uncertainties in extrapolation .
Q. What methodological considerations are critical when integrating this compound into polymer inclusion membranes (PIMs) for metal ion separation?
- Methodological Answer : Optimize membrane composition by varying the polymer matrix (e.g., cellulose triacetate) and plasticizer ratio (e.g., 2-nitrophenyl octyl ether). Validate separation efficiency for target ions (e.g., Co²⁺, Li⁺) using inductively coupled plasma optical emission spectroscopy (ICP-OES). Prior studies on trihexyl(tetradecyl)phosphonium thiosalicylate suggest evaluating membrane durability under acidic conditions (pH 1–3) and ion selectivity via competitive transport experiments .
Data Gaps and Contradictions
- Ecological Impact : Existing SDS lack data on biodegradability, bioaccumulation, and soil mobility. Researchers should conduct OECD 301/302 tests to fill these gaps .
- Decomposition Pathways : While SDS note hazardous decomposition products (e.g., HCl, phosphorus oxides) under fire conditions , advanced studies using gas chromatography-mass spectrometry (GC-MS) could elucidate intermediate species during thermal degradation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
